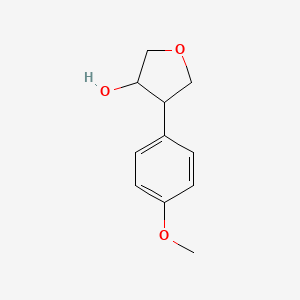
2-(2,2-Dimethylpent-4-EN-1-YL)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H17NO2. It is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs under solventless conditions, making it an environmentally friendly process . The reaction conditions often include simple heating and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2,2-Dimethylpent-4-en-1-yl)isoindoline-1,3-dione include other isoindoline derivatives such as:
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Known for its potential use in treating diseases related to TNF-α activity.
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Studied for its potential as an acetylcholinesterase inhibitor.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets such as the dopamine receptor D2. This specificity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-(2,2-dimethylpent-4-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-4-9-15(2,3)10-16-13(17)11-7-5-6-8-12(11)14(16)18/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
CLJVUWRWJZJMTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)CN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)


![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)





